An In-depth Technical Guide to the Synthesis of Demeton-S-sulfone from Demeton-S-methyl
An In-depth Technical Guide to the Synthesis of Demeton-S-sulfone from Demeton-S-methyl
This document provides a comprehensive technical overview for the chemical synthesis of Demeton-S-sulfone, a key metabolite of the organophosphate insecticide Demeton-S-methyl. The guide is intended for researchers and professionals in chemistry and drug development, detailing the underlying chemical principles, a robust experimental protocol, analytical validation, and critical safety considerations.
Introduction and Strategic Context
Demeton-S-methyl is an organothiophosphate insecticide and acaricide.[1] In biological systems, both plants and animals, it undergoes metabolic oxidation.[1][2] This process transforms the thioether group first into a sulfoxide (Oxydemeton-methyl) and subsequently into a sulfone (Demeton-S-sulfone).[1][2][3] Understanding this transformation is critical for several reasons:
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Metabolic Studies: Synthesizing the sulfone metabolite provides an authentic analytical standard, which is essential for accurately quantifying its presence in metabolic fate and residue studies.[4][5][6]
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Toxicological Assessment: The toxicity of organophosphates can change with metabolism. The sulfone, like its parent compound, is an acetylcholinesterase (AChE) inhibitor.[3][7] Access to the pure compound allows for precise toxicological profiling.
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Regulatory Analysis: Food safety and environmental monitoring agencies require reliable methods to detect the parent compound and its principal metabolites.[5] The synthesis of Demeton-S-sulfone is a prerequisite for developing and validating such analytical methods.
This guide focuses on the controlled chemical oxidation of Demeton-S-methyl to its sulfone derivative, a process that mirrors the metabolic pathway but allows for the production of the compound in a laboratory setting.
The Chemistry of Thioether Oxidation
The core of this synthesis is the oxidation of the thioether sulfur atom within the Demeton-S-methyl molecule. This is a stepwise process where the sulfur atom's oxidation state is progressively increased.
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Step 1: Thioether to Sulfoxide: The initial oxidation converts the thioether (-S-) to a sulfoxide (-S(O)-). The resulting intermediate is Demeton-S-methyl sulfoxide, also known as Oxydemeton-methyl.
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Step 2: Sulfoxide to Sulfone: A second, more potent oxidation step is required to convert the sulfoxide to the final sulfone (-S(O)₂-).
The choice of oxidant is paramount. It must be strong enough to drive the reaction to the sulfone stage while being selective enough to avoid unwanted side reactions, particularly at the sensitive phosphorothioate ester group.[7] Common and effective oxidizing agents for this type of transformation include strong oxidants like hydrogen peroxide (H₂O₂) or peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA).[7][8] Hydrogen peroxide is often preferred due to its low cost and the fact that its only byproduct is water.[9]
Reaction Pathway Diagram
Caption: Oxidation pathway from Demeton-S-methyl to Demeton-S-sulfone.
Properties of Key Compounds
A clear understanding of the physical and chemical properties of the reactant, intermediate, and final product is essential for planning the synthesis, monitoring its progress, and purifying the product.
| Property | Demeton-S-methyl | Demeton-S-methyl sulfoxide (Oxydemeton-methyl) | Demeton-S-sulfone |
| IUPAC Name | S-[2-(Ethylsulfanyl)ethyl] O,O-dimethyl phosphorothioate | O,O-dimethyl S-[2-(ethylsulfinyl)ethyl] phosphorothioate | S-[2-(Ethylsulfonyl)ethyl] O,O-dimethyl phosphorothioate |
| Molecular Formula | C₆H₁₅O₃PS₂ | C₆H₁₅O₄PS₂ | C₆H₁₅O₅PS₂ |
| Molecular Weight | 230.3 g/mol [2] | 246.3 g/mol [3] | 262.3 g/mol [10] |
| Appearance | Pale yellow oil[2] | Yellowish liquid[3] | Data not widely available; expected to be a solid or viscous oil |
| Key Functional Group | Thioether (-S-) | Sulfoxide (-S(O)-) | Sulfone (-S(O)₂-) |
Detailed Experimental Protocol
This protocol describes a representative method for the oxidation of Demeton-S-methyl using hydrogen peroxide. Extreme caution is mandatory due to the high toxicity of all organophosphates involved.
Reagents and Equipment
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Reactant: Demeton-S-methyl (≥95% purity)
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Oxidant: Hydrogen peroxide (30% w/w aqueous solution)
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Solvent: Acetone or Acetonitrile
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Work-up: Sodium bisulfite (NaHSO₃) solution (10% aqueous), Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄)
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Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice-water bath, rotary evaporator, separatory funnel, standard laboratory glassware.
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Purification: Silica gel for column chromatography, appropriate solvent system (e.g., hexane/ethyl acetate gradient).
Synthesis Workflow
Caption: Step-by-step workflow for the synthesis and purification of Demeton-S-sulfone.
Step-by-Step Procedure
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Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of Demeton-S-methyl in 20 mL of acetone.
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Cooling: Place the flask in an ice-water bath and stir until the internal temperature reaches 0-5 °C.
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Oxidant Addition: Slowly add 2.5 molar equivalents of 30% hydrogen peroxide dropwise via a dropping funnel over 30 minutes. Maintain the temperature below 10 °C during the addition. The use of a slight excess of oxidant helps drive the reaction to completion.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.
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Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via LC-MS or TLC. The goal is the complete disappearance of the starting material and the sulfoxide intermediate.
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Quenching: Once the reaction is complete, cool the flask in an ice bath again and slowly add 10% aqueous sodium bisulfite solution to quench any unreacted hydrogen peroxide. Stir for 20 minutes.
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Extraction: Transfer the mixture to a separatory funnel. Add 30 mL of ethyl acetate and 30 mL of deionized water. Shake gently and allow the layers to separate. Collect the organic layer.
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Washing: Wash the organic layer twice with 20 mL of brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate the pure Demeton-S-sulfone.
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Final Product: Collect the pure fractions, combine them, and remove the solvent to yield Demeton-S-sulfone. Confirm the structure and purity using the analytical methods described below.
Product Characterization and Analytical Validation
Rigorous analytical chemistry is required to confirm the identity and purity of the synthesized Demeton-S-sulfone.
Analytical Workflow
Sources
- 1. Demeton-S-methyl - Wikipedia [en.wikipedia.org]
- 2. Demeton-S-methyl | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]
- 4. fao.org [fao.org]
- 5. [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Demeton-S-methyl sulfone [sitem.herts.ac.uk]
- 8. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 9. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]
- 10. Buy Demeton-S-methyl sulfone | 17040-19-6 [smolecule.com]
